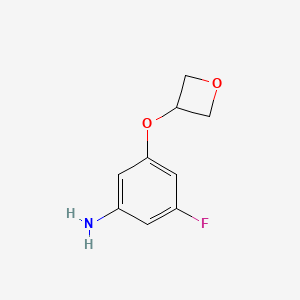
3-Fluoro-5-(oxetan-3-yloxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-(oxetan-3-yloxy)aniline is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications in various fields. This compound consists of a fluoro-substituted aniline ring with an oxetane moiety attached via an ether linkage. The presence of both fluorine and oxetane groups imparts distinct physicochemical properties to the molecule, making it a valuable target for research and development in medicinal chemistry, materials science, and other disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(oxetan-3-yloxy)aniline typically involves the following steps:
Nitration and Reduction: The starting material, 3-fluoroaniline, undergoes nitration to form 3-fluoro-4-nitroaniline. This intermediate is then reduced to yield 3-fluoro-4-aminophenol.
Oxetane Formation: The oxetane ring is introduced by reacting 3-fluoro-4-aminophenol with an appropriate oxetane precursor under basic conditions. This step involves the formation of an ether linkage between the phenol and the oxetane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Key factors include the choice of solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(oxetan-3-yloxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which may have different reactivity and applications.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group, altering the compound’s properties.
Substitution: The fluoro and oxetane groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized aniline derivatives.
Scientific Research Applications
3-Fluoro-5-(oxetan-3-yloxy)aniline has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Materials Science: The presence of the oxetane ring can enhance the thermal and mechanical properties of polymers, making it useful in developing advanced materials.
Chemical Biology: The compound can serve as a probe or building block in studying biological systems and pathways.
Industrial Research: Its reactivity and functional groups make it valuable in various industrial processes, including the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(oxetan-3-yloxy)aniline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The oxetane ring can influence the compound’s binding affinity and selectivity, while the fluoro group can enhance metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-(oxetan-3-yloxy)aniline: Similar in structure but with the oxetane group attached at a different position on the aniline ring.
3-Fluoroaniline: Lacks the oxetane group, resulting in different physicochemical properties and reactivity.
5-(Oxetan-3-yloxy)aniline: Lacks the fluoro group, affecting its chemical behavior and applications.
Uniqueness
3-Fluoro-5-(oxetan-3-yloxy)aniline stands out due to the combined presence of the fluoro and oxetane groups, which impart unique properties such as enhanced stability, reactivity, and potential for diverse applications. This combination makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C9H10FNO2 |
|---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
3-fluoro-5-(oxetan-3-yloxy)aniline |
InChI |
InChI=1S/C9H10FNO2/c10-6-1-7(11)3-8(2-6)13-9-4-12-5-9/h1-3,9H,4-5,11H2 |
InChI Key |
ZJBQJRSSUGJNIN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)OC2=CC(=CC(=C2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


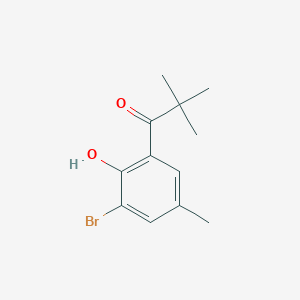
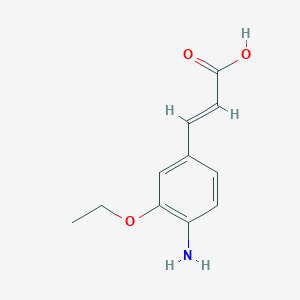
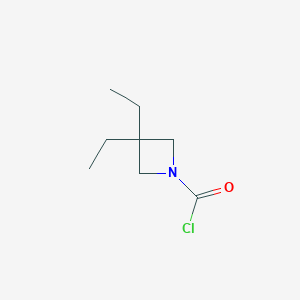

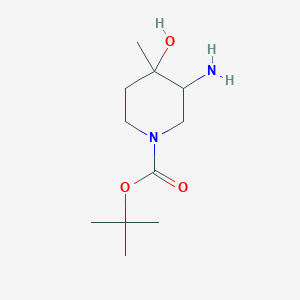

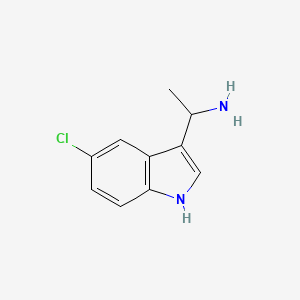

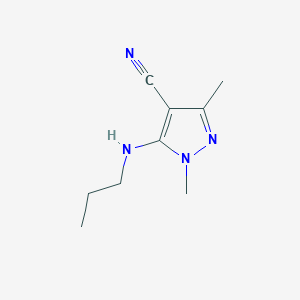

![N-[3-(Methylsulfanyl)phenyl]oxan-4-amine](/img/structure/B13276732.png)
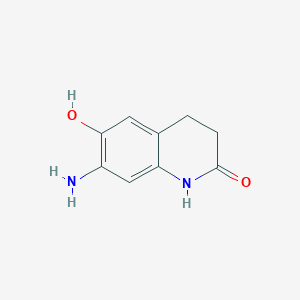
![3-[3-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13276750.png)

